![molecular formula C22H26N2O2 B2961071 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 941991-75-9](/img/structure/B2961071.png)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, also known as CT-3 or ajulemic acid, is a synthetic cannabinoid derivative that has been studied for its potential therapeutic applications. It is a non-psychoactive compound, meaning it does not produce the euphoric effects associated with marijuana use. In
Scientific Research Applications
Tumor Proliferation Imaging
Research has explored the use of derivatives of the N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) structure in assessing cellular proliferation in tumors. A study involving a similar compound, 18F-ISO-1, was used in PET imaging to evaluate tumor proliferation in patients with various cancers. The study found significant correlations between tumor uptake values and Ki-67, a marker for cell proliferation, suggesting its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Chemical Synthesis and Catalysis
This compound's structure is relevant in the field of chemical synthesis and catalysis. For instance, research has demonstrated efficient methods for creating valuable tetrahydroisoquinolinone products, emphasizing the importance of this compound in developing new synthetic pathways (Rakshit et al., 2011).
Antimalarial Activity
Compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide have shown potential in antimalarial applications. A study on bisbenzylisoquinolines isolated from Isopyrum thalictroides found that one of the compounds, penduline, exhibited significant antimalarial activity, indicating the relevance of isoquinoline derivatives in this area (Valentin et al., 1997).
Medicinal Chemistry
The compound's framework is significant in medicinal chemistry, particularly in the synthesis of isoindolinones and isoquinolinones, which are important in drug discovery and development. Studies have highlighted various synthetic approaches and potential biological activities of these compounds, demonstrating their importance in creating novel therapeutics (Yamamoto et al., 2016).
properties
IUPAC Name |
2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)12-13-24-20-10-9-18(14-17(20)8-11-21(24)25)23-22(26)19-7-5-4-6-16(19)3/h4-7,9-10,14-15H,8,11-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUANKRSXLPFGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide |
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